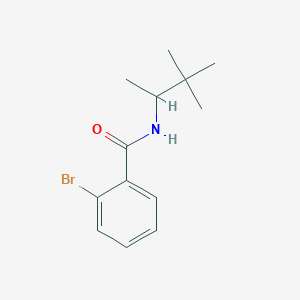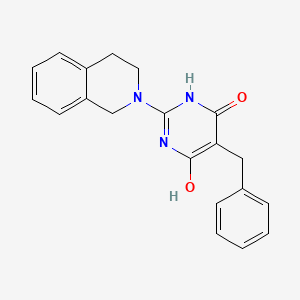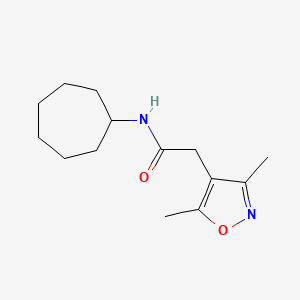
2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE is an organic compound with the molecular formula C15H20BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromo group at the second position and an N-(3,3-dimethyl-2-butanyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromo group at the second position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated benzamide is then reacted with 3,3-dimethyl-2-butylamine under appropriate conditions to form the desired product. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can introduce functional groups such as hydroxyl or carbonyl groups, while reduction can remove the bromo group or reduce the amide to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-substituted benzamide, while oxidation can produce a benzoyl derivative.
Aplicaciones Científicas De Investigación
2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: Potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromo and amide groups can form interactions with amino acid residues in proteins, affecting their function. The exact pathways involved would require detailed studies using techniques such as molecular docking or crystallography.
Comparación Con Compuestos Similares
Similar Compounds
2-BROMO-N-METHYLBENZAMIDE: Similar structure but with a methyl group instead of the 3,3-dimethyl-2-butanyl group.
2-BROMOBENZAMIDE: Lacks the N-substituent, making it less bulky and potentially less reactive.
N-(3,4-DIMETHYLPHENYL) 2-BROMOBENZAMIDE: Contains a different N-substituent, which may alter its reactivity and applications.
Uniqueness
2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE is unique due to the presence of the bulky 3,3-dimethyl-2-butanyl group, which can influence its steric and electronic properties
Propiedades
IUPAC Name |
2-bromo-N-(3,3-dimethylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-9(13(2,3)4)15-12(16)10-7-5-6-8-11(10)14/h5-9H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIVZCRDKXBHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfonyl}acetamide](/img/structure/B4872421.png)
![2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4872424.png)

![Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B4872440.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4872465.png)

![2-bromo-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4872470.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4872490.png)
![4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-ETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4872498.png)
![isopropyl 2-[(4-tert-butylbenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4872501.png)


